Biological Activity and Mechanism of Action of 3-(3'-Oxobutyl)benzamide
Biological Activity and Mechanism of Action of 3-(3'-Oxobutyl)benzamide
The following technical guide details the biological activity and mechanism of action of 3-(3'-Oxobutyl)benzamide , structured for researchers and drug development professionals.
Executive Summary
3-(3'-Oxobutyl)benzamide is a small-molecule pharmacophore belonging to the class of 3-substituted benzamides . Historically significant as precursors to modern poly(ADP-ribose) polymerase (PARP) inhibitors, this compound exhibits biological activity primarily through the competitive inhibition of the PARP enzyme family (specifically PARP-1 and PARP-2).
This guide dissects the compound’s role as a nicotinamide mimic , its utility in modulating the DNA Damage Response (DDR), and its potential applications in neuroprotection and chemosensitization.
Chemical Profile & Physicochemical Properties
The structural integrity of 3-(3'-Oxobutyl)benzamide is defined by a benzamide core substituted at the meta (3) position with a 3-oxobutyl chain. This specific substitution pattern is critical for optimizing the balance between solubility and hydrophobic interaction within the enzyme active site.
| Property | Description |
| Chemical Name | 3-(3-oxobutyl)benzamide |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Core Pharmacophore | Benzamide (Nicotinamide mimic) |
| Key Substituent | 3-Oxobutyl group (-CH₂CH₂C(=O)CH₃) |
| Predicted LogP | ~1.5 - 2.0 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 1 Donor (Amide), 2 Acceptors (Amide, Ketone) |
Biological Activity
Primary Target: PARP Inhibition
The dominant biological activity of 3-(3'-Oxobutyl)benzamide is the inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1) .
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Potency: While less potent than third-generation inhibitors (e.g., Olaparib), 3-substituted benzamides typically exhibit IC₅₀ values in the micromolar range (1–50 µM) .
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Selectivity: It functions as a broad-spectrum PARP inhibitor, affecting both PARP-1 and PARP-2 isoforms due to the high conservation of the catalytic domain.
Cellular Effects
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Chemosensitization: By inhibiting the Base Excision Repair (BER) pathway, the compound prevents the repair of single-strand breaks (SSBs) induced by alkylating agents (e.g., Temozolomide, Methyl Methanesulfonate). This leads to the accumulation of double-strand breaks (DSBs) during replication, triggering apoptosis in cancer cells.
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Neuroprotection: In models of ischemia-reperfusion injury, the compound prevents the massive depletion of intracellular NAD+ and ATP caused by PARP overactivation, thereby shifting cell death from necrotic to apoptotic pathways or preserving cell viability.
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Anti-Inflammatory: Modulation of PARP-1 reduces the transcriptional activity of NF-κB , decreasing the expression of pro-inflammatory cytokines (TNF-α, IL-6).
Mechanism of Action (MOA)
Molecular Binding Mode
The mechanism is competitive inhibition with respect to the substrate NAD+.
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Nicotinamide Mimicry: The benzamide moiety mimics the nicotinamide ring of NAD+.
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Hydrogen Bonding: The amide group (-CONH₂) forms critical hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 within the PARP-1 catalytic cleft.
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Hydrophobic Interaction: The 3-oxobutyl chain extends into the hydrophobic pocket (lined by residues such as Tyr907 and Glu988). The ketone group provides a dipole that may interact with distal polar residues or water networks, distinguishing its binding kinetics from simple alkyl analogs.
Pathway Interference: Base Excision Repair (BER)
Under normal conditions, PARP-1 detects DNA SSBs and synthesizes poly(ADP-ribose) (PAR) chains to recruit repair factors (XRCC1, Ligase III, DNA Pol β).
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Inhibition: 3-(3'-Oxobutyl)benzamide occupies the catalytic site, preventing NAD+ hydrolysis.
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Consequence: PARylation is blocked. The PARP enzyme may become "trapped" on the DNA or fail to recruit downstream repair factors.
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Outcome: Unrepaired SSBs convert to toxic DSBs during the S-phase of the cell cycle (Replication Fork Collapse).
Metabolic Considerations
The 3-oxobutyl ketone is a substrate for carbonyl reductases , potentially metabolizing the compound to 3-(3-hydroxybutyl)benzamide . This metabolite is often more polar and may have altered potency or excretion kinetics.
MOA Visualization
The following diagram illustrates the competitive inhibition mechanism and downstream cellular consequences.
Caption: Competitive inhibition of PARP-1 by 3-(3'-Oxobutyl)benzamide blocks PARylation, preventing DNA repair and leading to replication fork collapse.
Experimental Protocols
Chemical Synthesis (Heck Coupling Route)
Rationale: Efficient installation of the oxobutyl chain via palladium-catalyzed coupling.
Reagents: 3-Bromobenzamide, Methyl vinyl ketone, Pd(OAc)₂, P(o-tol)₃, Triethylamine, DMF.
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Coupling: Dissolve 3-bromobenzamide (1.0 eq) in DMF. Add methyl vinyl ketone (1.5 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Et₃N (2.0 eq).
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Reaction: Heat to 100°C under N₂ atmosphere for 12–24 hours. Monitor by TLC/LC-MS for the formation of the enone intermediate (3-(3-oxobut-1-enyl)benzamide).
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Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Hydrogenation: Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4 hours to reduce the double bond to the saturated ketone.
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Purification: Filter through Celite and purify via silica gel flash chromatography (EtOAc/Hexane gradient).
In Vitro PARP Inhibition Assay (HTS Compatible)
Rationale: Quantify IC₅₀ values using a colorimetric universal PARP assay.
Materials: Histone-coated 96-well plate, Biotinylated NAD+, Streptavidin-HRP, TMB substrate.
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Preparation: Dilute 3-(3'-Oxobutyl)benzamide in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂) to varying concentrations (0.1 µM – 100 µM).
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Enzyme Mix: Add 0.5 units of recombinant PARP-1 enzyme per well. Incubate for 10 min.
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Substrate Addition: Add Biotinylated NAD+ cocktail to initiate the reaction.
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Incubation: Incubate for 60 min at room temperature.
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Detection: Wash wells 3x with PBS-T. Add Streptavidin-HRP (1:1000). Incubate 30 min. Wash 3x. Add TMB substrate and measure absorbance at 450 nm.
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Analysis: Plot dose-response curve to calculate IC₅₀.
Cellular PARylation Assay (Western Blot)
Rationale: Validate target engagement in intact cells.
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Cell Culture: Seed HeLa or MDA-MB-231 cells in 6-well plates.
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Treatment: Pre-treat cells with 3-(3'-Oxobutyl)benzamide (10–50 µM) for 1 hour.
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Stimulation: Add H₂O₂ (1 mM) or MNNG (100 µM) for 10 minutes to induce DNA damage and maximal PARP activation.
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Lysis: Immediately wash with ice-cold PBS and lyse in RIPA buffer containing PARP inhibitors (to prevent post-lysis degradation).
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Western Blot: Run SDS-PAGE. Probe with anti-Poly(ADP-ribose) antibody (Clone 10H).
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Result: Effective inhibition is indicated by the absence or significant reduction of the PAR polymer smear (116 kDa+) compared to the H₂O₂-only control.
Data Summary: SAR Context
The following table places 3-(3'-Oxobutyl)benzamide in context with other structural analogs.
| Compound | 3-Substituent | Relative PARP Inhibition | LogP | Notes |
| Benzamide | -H | Low | 0.64 | Weak inhibitor baseline. |
| 3-Aminobenzamide | -NH₂ | Moderate (Standard) | 0.32 | Classic reference compound. |
| 3-(3'-Oxobutyl)benzamide | -CH₂CH₂COCH₃ | Moderate-High | ~1.8 | Enhanced lipophilicity; Ketone H-bonding. |
| 3-Methoxybenzamide | -OCH₃ | Moderate | 1.1 | Good cellular permeability. |
References
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Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429. Link
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Curtin, N. J., & Szabo, C. (2013). Therapeutic applications of PARP inhibitors: anticancer therapy and beyond. Molecular Aspects of Medicine, 34(6), 1217-1256. Link
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Ferraris, D. V. (2010). Evolution of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. From the earliest structural insights to the clinic. Journal of Medicinal Chemistry, 53(12), 4561-4584. Link
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Rouleau, M., Patel, A., Hendzel, M. J., et al. (2010). PARP inhibition: PARP1 and beyond. Nature Reviews Cancer, 10(4), 293-301. Link
